N-(4-fluorophenyl)-1-propionyl-3-piperidinamine
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Overview
Description
N-(4-fluorophenyl)-1-propionyl-3-piperidinamine, also known as 4F-PPP, is a synthetic designer drug that belongs to the class of cathinones. This compound has been found to possess stimulant properties and is known to interact with the central nervous system. The purpose of
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-1-propionyl-3-piperidinamine involves the inhibition of the reuptake of dopamine and norepinephrine in the brain. This results in an increase in the levels of these neurotransmitters, leading to increased stimulation of the central nervous system. This mechanism of action is similar to that of other stimulant drugs such as cocaine and amphetamines.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-fluorophenyl)-1-propionyl-3-piperidinamine include increased heart rate, blood pressure, and body temperature. This compound has also been found to cause changes in behavior, including increased alertness, energy, and euphoria. These effects have been studied in animal models and have provided insights into the potential therapeutic applications of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-fluorophenyl)-1-propionyl-3-piperidinamine in lab experiments is its ability to produce consistent and reproducible results. This compound has been widely studied and its effects on the central nervous system are well-documented. However, one limitation of using N-(4-fluorophenyl)-1-propionyl-3-piperidinamine in lab experiments is the potential for abuse. This compound has been found to possess stimulant properties and may be addictive in nature.
Future Directions
There are several future directions for research on N-(4-fluorophenyl)-1-propionyl-3-piperidinamine. One area of interest is the potential therapeutic applications of this compound. Studies have shown that N-(4-fluorophenyl)-1-propionyl-3-piperidinamine may be effective in the treatment of attention deficit hyperactivity disorder (ADHD) and other disorders that involve a deficiency in dopamine and norepinephrine. Another area of interest is the development of new analogs of N-(4-fluorophenyl)-1-propionyl-3-piperidinamine that possess improved pharmacological properties. These analogs may have greater selectivity for the dopamine and norepinephrine transporters, leading to fewer side effects and greater therapeutic potential.
Conclusion
In conclusion, N-(4-fluorophenyl)-1-propionyl-3-piperidinamine is a synthetic designer drug that possesses stimulant properties and interacts with the central nervous system. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential therapeutic applications of this compound and to develop new analogs with improved pharmacological properties.
Synthesis Methods
The synthesis of N-(4-fluorophenyl)-1-propionyl-3-piperidinamine involves the reaction of 4-fluorobenzaldehyde with 3-piperidinone in the presence of propionic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting product is then purified using chromatography techniques to obtain the final product. This synthesis method has been widely used in the production of N-(4-fluorophenyl)-1-propionyl-3-piperidinamine for research purposes.
Scientific Research Applications
N-(4-fluorophenyl)-1-propionyl-3-piperidinamine has been used extensively in scientific research to study its effects on the central nervous system. This compound has been found to possess stimulant properties and is known to increase the levels of dopamine and norepinephrine in the brain. These effects have been studied in animal models and have provided insights into the mechanism of action of this compound.
properties
IUPAC Name |
1-[3-(4-fluoroanilino)piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O/c1-2-14(18)17-9-3-4-13(10-17)16-12-7-5-11(15)6-8-12/h5-8,13,16H,2-4,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBOCGJOWJGKMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC(C1)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-1-propionyl-3-piperidinamine |
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